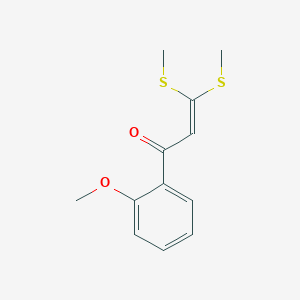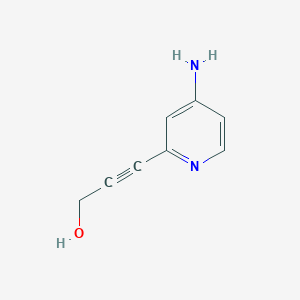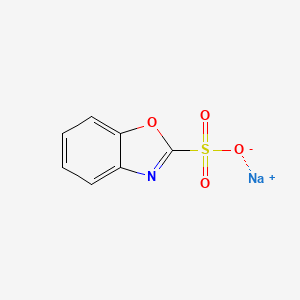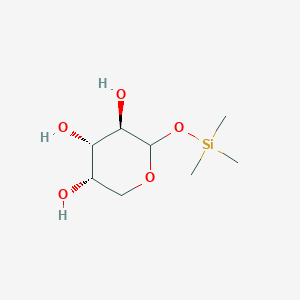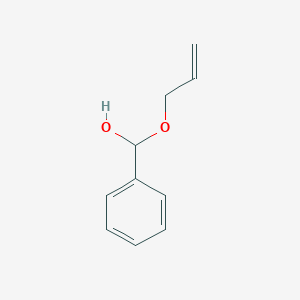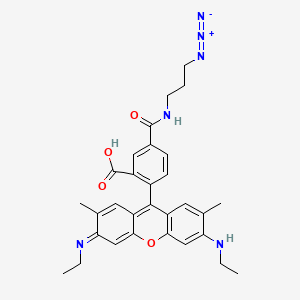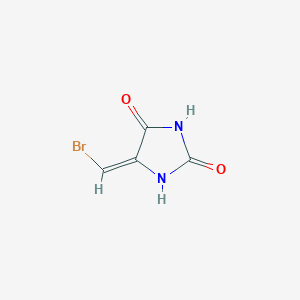
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, featuring a bromomethylidene group, makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(bromomethylidene)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a brominating agent under controlled conditions. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of imidazolidine derivatives with different properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazolidine-2,4-dione derivatives with various alkyl or aryl groups.
科学研究应用
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other biomolecules, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (5E)-5-(bromomethylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
(5E)-5-(chloromethylidene)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
(5E)-5-(iodomethylidene)imidazolidine-2,4-dione: Similar structure but with an iodine atom instead of bromine.
(5E)-5-(methylidene)imidazolidine-2,4-dione: Lacks the halogen atom, resulting in different reactivity and properties.
Uniqueness
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable subject for research and development.
属性
分子式 |
C4H3BrN2O2 |
|---|---|
分子量 |
190.98 g/mol |
IUPAC 名称 |
(5E)-5-(bromomethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)/b2-1+ |
InChI 键 |
YOZSOYVCZSKSNP-OWOJBTEDSA-N |
手性 SMILES |
C(=C/1\C(=O)NC(=O)N1)\Br |
规范 SMILES |
C(=C1C(=O)NC(=O)N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


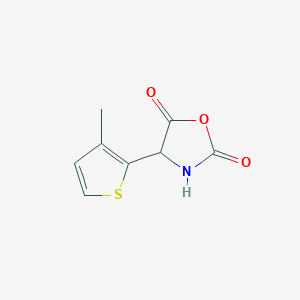
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
